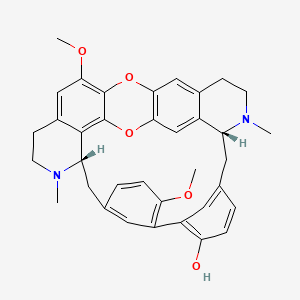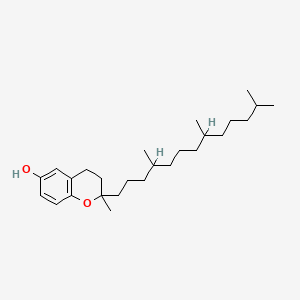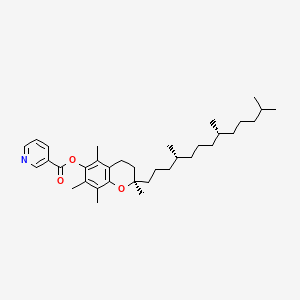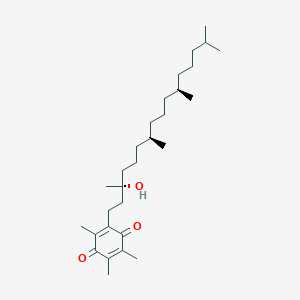
Transcainide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
トランスカインダイドは、超重元素 または超アクチノイド と呼ばれる元素のクラスに属します。これらの元素は原子番号が103を超え、周期表のアクチノイドの後に位置しています。 最後の既知のアクチノイドは、ローレンシウム (原子番号103)です 。トランスカインダイドは合成元素であり、マクロなサンプルはこれまで生成されたことがありません。
2. 製法
合成元素であるため、トランスカインダイドは研究所での核反応によって得られます。その生成には、粒子加速器と標的物質が使用されます研究者は、超重元素を生成するために重イオン融合反応を使用しています .
3. 化学反応解析
トランスカインダイドの化学的挙動は、その短い寿命のために研究するのが困難です。これは、周期表におけるその位置、特に6dおよび7p系列に沿って、一貫した特性を示すと予想されます。 相対論的計算によると、その特性は相対論的効果によって記述できます 。トランスカインダイド反応の一般的な試薬や条件は、推測の域を出ません。
準備方法
As a synthetic element, Transcainide is obtained through nuclear reactions in laboratories Its production involves particle accelerators and target materials researchers use heavy-ion fusion reactions to create superheavy elements .
化学反応の分析
Transcainide’s chemical behavior is challenging to study due to its fleeting existence. It likely exhibits properties consistent with its position in the periodic table, specifically within the 6d and 7p series. Relativistic calculations suggest that its properties can be described by relativistic effects . Common reagents and conditions for this compound reactions remain speculative.
科学的研究の応用
トランスカインダイドは、実用的な応用が限られているものの、科学研究において潜在的な可能性を秘めています。
基礎研究: 研究者は、核構造、安定性、および相対論的効果を調べるために、トランスカインダイドを使用しています。
理論化学: これは、理論モデルと予測のテストケースとして役立ちます。
核物理学: トランスカインダイドは、核力と崩壊過程の理解に貢献しています。
作用機序
トランスカインダイドの作用機序は、その短寿命の同位体のために、十分に確立されていません。これは、原子核と相互作用し、他の超重元素と一致した挙動を示すと予想されます。分子標的と経路は、推測の域を出ません。
類似化合物との比較
トランスカインダイドの独自性は、超重元素としての位置にあります。これは、自然界に存在する元素の中で、直接の類似体はありません。これは、ラザフォージウム やドブニウム などの他の超アクチノイドと特性を共有しています。
特性
CAS番号 |
88296-62-2 |
|---|---|
分子式 |
C22H35N3O2 |
分子量 |
373.5 g/mol |
IUPAC名 |
4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-hydroxycyclohexyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H35N3O2/c1-16-8-7-9-17(2)20(16)23-21(27)22(24(3)4)12-14-25(15-13-22)18-10-5-6-11-19(18)26/h7-9,18-19,26H,5-6,10-15H2,1-4H3,(H,23,27)/t18-,19-/m1/s1 |
InChIキー |
MFKCGXDCHAFQQZ-RTBURBONSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C |
異性体SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)[C@@H]3CCCC[C@H]3O)N(C)C |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-(2-hydroxycyclohexyl)-4-piperidinecarboxamide R 54718 transcainide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















